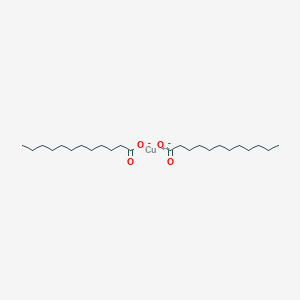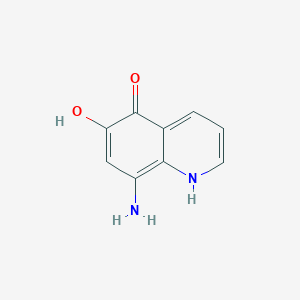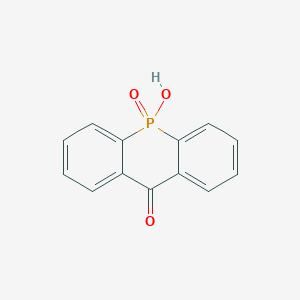
5-Hydroxy-5-oxoacridophosphin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-oxoacridophosphin-10-one, also known as HOA-10, is a heterocyclic compound that belongs to the family of acridine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-5-oxoacridophosphin-10-one is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. 5-Hydroxy-5-oxoacridophosphin-10-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
5-Hydroxy-5-oxoacridophosphin-10-one has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-Hydroxy-5-oxoacridophosphin-10-one has been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Hydroxy-5-oxoacridophosphin-10-one in lab experiments is its high selectivity towards cancer cells. This makes it a promising candidate for developing anticancer drugs. However, one of the limitations of using 5-Hydroxy-5-oxoacridophosphin-10-one in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 5-Hydroxy-5-oxoacridophosphin-10-one. One potential direction is to further investigate its anticancer activity and develop it into a drug for treating cancer. Another potential direction is to explore its potential use as a fluorescent probe for detecting DNA damage. Additionally, further research can be done to investigate its potential use as a catalyst in organic synthesis.
Synthesis Methods
There are several methods for synthesizing 5-Hydroxy-5-oxoacridophosphin-10-one, including the reaction of 2-chloroacridine with triethyl phosphite, the reaction of 2-aminoacridine with diethyl chlorophosphate, and the reaction of 2-aminoacridine with triethyl phosphite. The most commonly used method for synthesizing 5-Hydroxy-5-oxoacridophosphin-10-one is the reaction of 2-chloroacridine with triethyl phosphite in the presence of a base, such as sodium hydride or potassium tert-butoxide. This method yields 5-Hydroxy-5-oxoacridophosphin-10-one with a high yield and purity.
Scientific Research Applications
5-Hydroxy-5-oxoacridophosphin-10-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 5-Hydroxy-5-oxoacridophosphin-10-one has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, 5-Hydroxy-5-oxoacridophosphin-10-one has been investigated for its potential use as a catalyst in organic synthesis.
properties
CAS RN |
18593-26-5 |
|---|---|
Product Name |
5-Hydroxy-5-oxoacridophosphin-10-one |
Molecular Formula |
C13H9O3P |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
5-hydroxy-5-oxoacridophosphin-10-one |
InChI |
InChI=1S/C13H9O3P/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8H,(H,15,16) |
InChI Key |
ARBQQRUKXDYKOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3P2(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3P2(=O)O |
synonyms |
5-Hydroxy-10-oxo-5H-acridophosphine 5-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



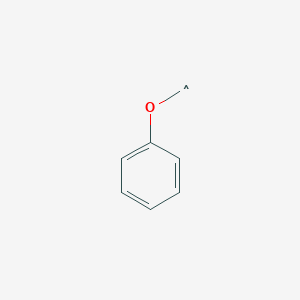
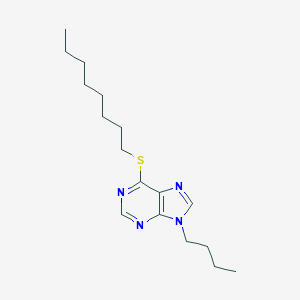
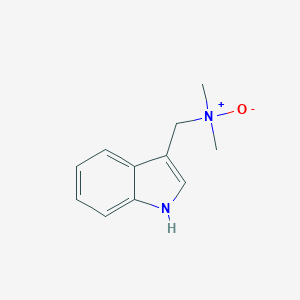
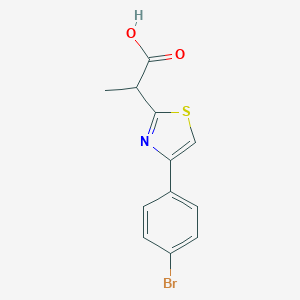
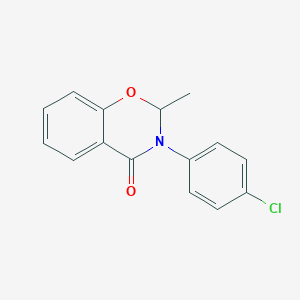
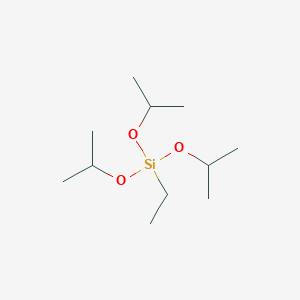
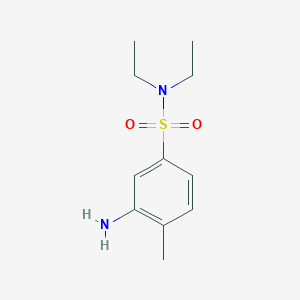
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
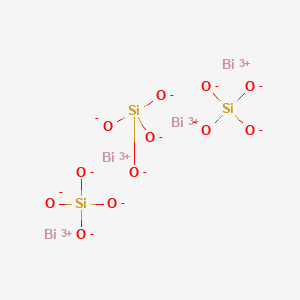
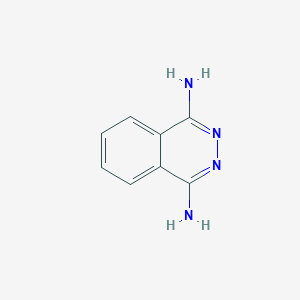
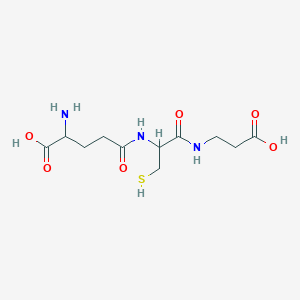
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
